tert-butyl N-[6-(methylamino)hexyl]carbamate
Overview
Description
Tert-butyl N-[6-(methylamino)hexyl]carbamate (TBNH) is an organic compound with a unique structure that has been used in a wide range of scientific research applications. It is a versatile compound that has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.
Scientific Research Applications
Preparation and Synthetic Applications
Carbamates are versatile intermediates in organic synthesis. For example, the preparation of 2-amido substituted furans demonstrates the utility of carbamate groups in facilitating Diels-Alder reactions, highlighting their role in the synthesis of complex heterocyclic structures (Padwa, Brodney, & Lynch, 2003). Similarly, carbamates serve as key intermediates in the synthesis of biologically active compounds, such as omisertinib, showcasing their importance in pharmaceutical development (Zhao, Guo, Lan, & Xu, 2017).
Biochemical Applications
Research on mosquito acetylcholinesterase inhibitors explores carbamates based on the terbam structure for potential use as insecticides. This study assesses the selectivity and potency of various carbamate derivatives, contributing to the development of more effective pest control agents (Mutunga et al., 2019).
properties
IUPAC Name |
tert-butyl N-[6-(methylamino)hexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9-13-4/h13H,5-10H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZSUZGLIJORGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[6-(methylamino)hexyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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